Boc-N-Me-Glu(Obzl)-OH

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

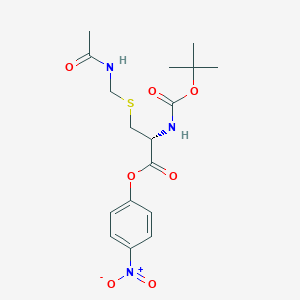

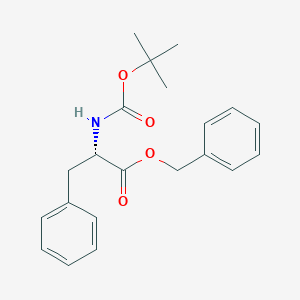

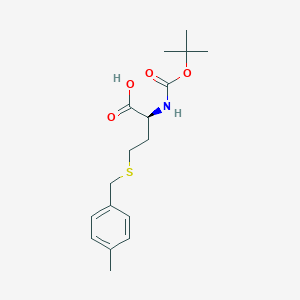

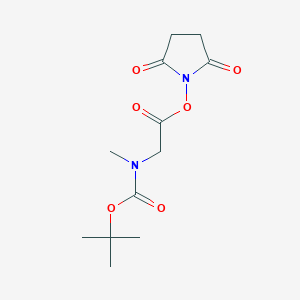

Boc-N-Me-Glu(Obzl)-OH, also known as Boc-N-methyl-L-glutamic acid gamma-benzyl ester, is a chemical compound with the molecular formula C18H25NO6 . It has a molecular weight of 351.4 g/mol . The IUPAC name for this compound is (2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-5-oxo-5-phenylmethoxypentanoic acid .

Molecular Structure Analysis

The molecular structure of Boc-N-Me-Glu(Obzl)-OH can be represented by the following SMILES notation: CC©©OC(=O)N©C@@HOCC1=CC=CC=C1)C(=O)O . This notation provides a way to represent the structure of the compound in a textual format.

Physical And Chemical Properties Analysis

Boc-N-Me-Glu(Obzl)-OH has a density of 1.2±0.1 g/cm^3 . It has a boiling point of 501.0±50.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±1.4 mmHg at 25°C . The enthalpy of vaporization is 81.1±3.0 kJ/mol . The flash point is 256.8±30.1 °C . The index of refraction is 1.525 . The molar refractivity is 90.9±0.3 cm^3 . The compound has 7 H bond acceptors and 1 H bond donor . It has 10 freely rotating bonds . The polar surface area is 93 Å^2 . The polarizability is 36.0±0.5 10^-24 cm^3 . The surface tension is 45.7±3.0 dyne/cm . The molar volume is 296.6±3.0 cm^3 .

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis and Modification

The compound Boc-N-Me-Glu(Obzl)-OH is used in peptide synthesis, demonstrating the utility of protecting groups in facilitating the assembly of complex peptide chains. For instance, the synthesis of oligophosphoseryl sequences from bovine caseins, involving the stepwise lengthening of peptide chains, utilizes derivatives similar to Boc-N-Me-Glu(Obzl)-OH for high yields in peptide assembly. This process highlights the role of such compounds in overcoming challenges associated with phosphorylation and the synthesis of phosphopeptides (Paquet & Johns, 1990).

Moreover, the use of Boc-N-Me-Glu(Obzl)-OH derivatives in the synthesis of membrane materials with chiral recognition sites underscores its significance in creating molecularly imprinted polymeric membranes. These membranes exhibit selective adsorption properties, showcasing the compound's role in enantioselective separations and its potential for applications in chiral drug synthesis and purification (Yoshikawa, Ooi, & Izumi, 2001).

Enhancing Peptide Synthesis Efficiency

The efficiency of peptide synthesis methods, such as the polymeric reagent method, is significantly improved by utilizing Boc-N-Me-Glu(Obzl)-OH derivatives. This improvement is evident in the synthesis of the C-terminal half of thymosin alpha 1, where such compounds facilitate the coupling of peptide segments, leading to high yields and purity of the desired peptide product (Mokotoff & Patchornik, 1983).

Additionally, the synthesis of γ-benzyltert-butoxycarbonyl-L-alanyl-D-glutamate and its derivatives demonstrates the compound's versatility in peptide chemistry. By enabling the efficient coupling of amino acid derivatives, Boc-N-Me-Glu(Obzl)-OH derivatives contribute to the synthesis of peptides with specific structural features, highlighting their importance in the development of novel peptide-based therapeutics (Zemlyakov, 2005).

Eigenschaften

IUPAC Name |

(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-5-oxo-5-phenylmethoxypentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO6/c1-18(2,3)25-17(23)19(4)14(16(21)22)10-11-15(20)24-12-13-8-6-5-7-9-13/h5-9,14H,10-12H2,1-4H3,(H,21,22)/t14-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEJPFSNBCOTZHN-AWEZNQCLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C(CCC(=O)OCC1=CC=CC=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N(C)[C@@H](CCC(=O)OCC1=CC=CC=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50426675 |

Source

|

| Record name | Boc-N-Me-Glu(Obzl)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-N-Me-Glu(Obzl)-OH | |

CAS RN |

200615-91-4 |

Source

|

| Record name | Boc-N-Me-Glu(Obzl)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![L-Cysteine, N-[(1,1-dimethylethoxy)carbonyl]-S-[(4-methoxyphenyl)methyl]-](/img/structure/B558067.png)

![Glycine, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-](/img/structure/B558079.png)